molecular formula C14H13N3O3 B11490302 4-nitro-N-[2-(pyridin-4-yl)ethyl]benzamide

4-nitro-N-[2-(pyridin-4-yl)ethyl]benzamide

Cat. No.: B11490302
M. Wt: 271.27 g/mol
InChI Key: FJJMKCXOAHZIIK-UHFFFAOYSA-N
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Description

4-nitro-N-[2-(pyridin-4-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitro group attached to the benzene ring and a pyridine ring attached via an ethyl chain to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[2-(pyridin-4-yl)ethyl]benzamide typically involves the reaction of 4-nitrobenzoic acid with 2-(pyridin-4-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[2-(pyridin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-nitro-N-[2-(pyridin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The pyridine ring may facilitate binding to specific enzymes or receptors, modulating their activity and influencing biological processes .

Comparison with Similar Compounds

4-nitro-N-[2-(pyridin-4-yl)ethyl]benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

4-nitro-N-(2-pyridin-4-ylethyl)benzamide

InChI

InChI=1S/C14H13N3O3/c18-14(12-1-3-13(4-2-12)17(19)20)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2,(H,16,18)

InChI Key

FJJMKCXOAHZIIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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